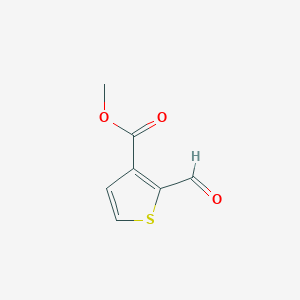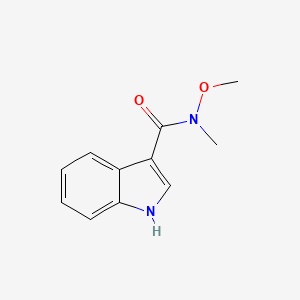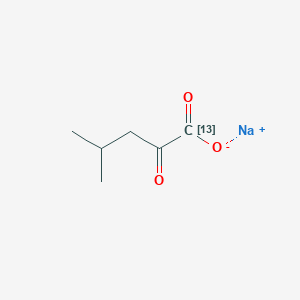
Sodium;4-methyl-2-oxo(113C)pentanoate
Vue d'ensemble
Description
It is a salt of acetoacetic acid and exhibits unique chemical properties that make it suitable for numerous applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium;4-methyl-2-oxo(113C)pentanoate can be synthesized through the neutralization of acetoacetic acid with sodium hydroxide. The reaction typically involves dissolving acetoacetic acid in water and gradually adding sodium hydroxide solution while maintaining the temperature below 25°C to prevent decomposition. The resulting solution is then evaporated to obtain the solid sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process includes continuous monitoring of pH, temperature, and concentration to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;4-methyl-2-oxo(113C)pentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetate, which is an important intermediate in metabolic pathways.
Reduction: It can be reduced to form 4-methyl-2-oxopentanoic acid.
Substitution: It can undergo nucleophilic substitution reactions with halides to form corresponding acetoacetate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides like methyl iodide and ethyl bromide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Acetoacetate
Reduction: 4-methyl-2-oxopentanoic acid
Substitution: Acetoacetate esters
Applications De Recherche Scientifique
Sodium;4-methyl-2-oxo(113C)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and a pharmaceutical intermediate in organic synthesis.
Biology: It is used in metabolic studies and as a precursor in the biosynthesis of various biomolecules.
Medicine: It has potential therapeutic effects in the treatment of epilepsy, hypertension, and inflammation.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium;4-methyl-2-oxo(113C)pentanoate involves its conversion to acetoacetate, which plays a crucial role in metabolic pathways. Acetoacetate is a key intermediate in the Krebs cycle and is involved in the production of energy in cells. It acts on various molecular targets and pathways, including the regulation of glucose and lipid metabolism.
Comparaison Avec Des Composés Similaires
Sodium;4-methyl-2-oxo(113C)pentanoate can be compared with other similar compounds such as:
Sodium acetoacetate: Similar in structure but differs in the position of the methyl group.
Sodium 3-oxobutanoate: Similar in structure but lacks the methyl group.
Sodium 2-oxopropanoate: Similar in structure but has a shorter carbon chain.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
sodium;4-methyl-2-oxo(113C)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i6+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFAZKRLPPMQEO-NWZHYJCUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)[13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635678 | |
| Record name | Sodium 4-methyl-2-oxo(1-~13~C)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93523-70-7 | |
| Record name | Sodium 4-methyl-2-oxo(1-~13~C)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1612904.png)


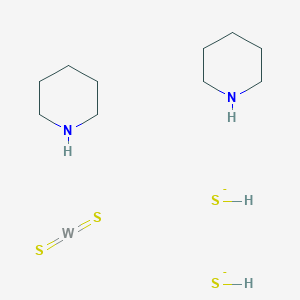
![[2-(Phenoxymethyl)phenyl]methanol](/img/structure/B1612911.png)
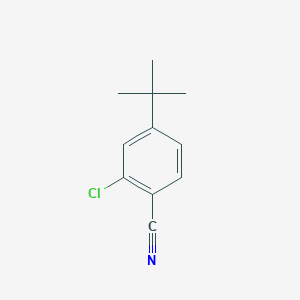
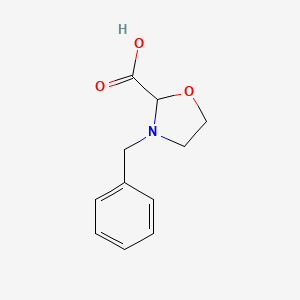
![(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1612915.png)
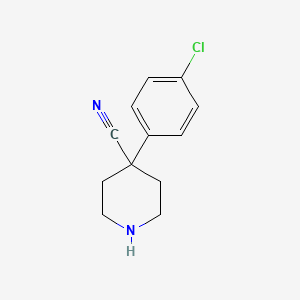
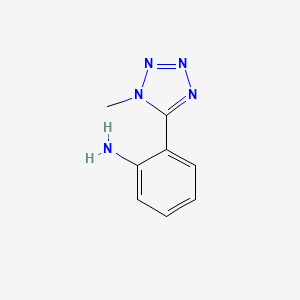
![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1612919.png)
![[Cyclohexyl(hydroxy)methylidene]propanedinitrile](/img/structure/B1612920.png)
